5-(chloromethyl)-2-methyl-2H-indazole

Medicinal Chemistry Organic Synthesis Building Blocks

This 5-(chloromethyl)-2-methyl-2H-indazole (CAS 1824466-73-0) is uniquely suited for medicinal chemists needing a reactive benzylic electrophile precisely at the 5-position of the 2‑methyl‑2H‑indazole core. Unlike inert 5‑chloro analogs or regioisomeric 3‑(chloromethyl) variants, this compound enables clean nucleophilic substitution (amines, thiols, alcohols) to rapidly generate 5‑aminomethyl libraries, affinity probes, or polymer conjugates. Secure this differentiated building block to accelerate kinase inhibitor SAR and agrochemical lead discovery.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 1824466-73-0
Cat. No. B6600923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-2-methyl-2H-indazole
CAS1824466-73-0
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)CCl
InChIInChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3
InChIKeyDEIHYPIXKGWCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-methyl-2H-indazole (CAS 1824466-73-0): A 2H-Indazole-Based Electrophilic Building Block


5-(Chloromethyl)-2-methyl-2H-indazole (CAS 1824466-73-0) is a heterocyclic organic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It belongs to the 2H-indazole family, a class of compounds widely recognized as valuable bioisosteres for indoles and benzimidazoles in medicinal chemistry [1]. The compound features a reactive chloromethyl group at the 5-position and a methyl group at the 2-position of the indazole core. Its primary utility lies in its role as a versatile electrophilic building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research, where the chloromethyl group serves as a handle for further functionalization via nucleophilic substitution.

The Limitations of Generic 5-Chloro- or 3-Chloromethyl-2H-indazole Analogs for 5-Position Derivatization


Simple substitution of 5-(chloromethyl)-2-methyl-2H-indazole with a close analog like 5-chloro-2-methyl-2H-indazole or 3-(chloromethyl)-2-methyl-2H-indazole is not viable for researchers requiring a reactive electrophilic handle at the 5-position of the 2H-indazole scaffold. The 5-chloro analog (CAS 541539-86-0) lacks the benzylic chloromethyl group entirely, offering only a relatively inert aryl chloride unsuitable for most nucleophilic substitution chemistries without harsh transition metal catalysis [1]. Conversely, the 3-(chloromethyl) regioisomer (CAS 1401734-91-5), while possessing a reactive chloromethyl group, places this functionality at the 3-position, a location with distinct electronic and steric properties that lead to different reactivity profiles and spatial orientations in downstream products compared to the 5-position . The target compound is uniquely positioned to install the 2-methyl-2H-indazole core onto a nucleophile with a specific vector and distance from the heterocyclic ring system.

Quantitative Differentiation of 5-(Chloromethyl)-2-methyl-2H-indazole Against Key Analogs


Comparative Electrophilic Reactivity: Chloromethyl vs. Halogenated Aromatic Analogs

The target compound's chloromethyl group provides a site for SN2-type nucleophilic substitution, a reactivity profile absent in the common 5-chloro- and 5-bromo-2-methyl-2H-indazole analogs. While the target compound features a reactive benzylic chloromethyl group, the 5-chloro (CAS 541539-86-0) and 5-bromo (CAS 465529-56-0) analogs possess aromatic halogens which are generally inert to SNAr reactions without strong electron-withdrawing groups or metal catalysis [1] [2]. This difference is fundamental to its utility as an electrophilic building block for alkylation reactions.

Medicinal Chemistry Organic Synthesis Building Blocks

Regiochemical Precision: Vector Differentiation from 3-Position Analogs

The placement of the chloromethyl group at the 5-position of the 2H-indazole scaffold offers a distinct exit vector compared to the more common 3-position analog. This spatial difference is a primary driver for SAR studies. While 3-(chloromethyl)-2-methyl-2H-indazole (CAS 1401734-91-5) also serves as an electrophilic building block , the target compound's 5-substitution pattern presents a different geometry for the attachment of the indazole core to a target molecule. The calculated differences in molecular descriptors, such as LogP and topological polar surface area (TPSA), between the 5- and 3-substituted regioisomers, can influence a compound's overall physicochemical profile, though exact values for the target compound are not publicly available .

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Decoration

Synthetic Utility: A Key Intermediate for 5-Aminomethyl Derivatives

The chloromethyl group of the target compound is a direct precursor to the 5-aminomethyl-2-methyl-2H-indazole scaffold, a privileged motif in kinase inhibitor design. Unlike the 5-formyl analog (2-methyl-2H-indazole-5-carbaldehyde, CAS 1266558-20-6), which requires a two-step reductive amination, the target compound can be converted to the primary amine in a single step via reaction with ammonia or a synthetic equivalent . This streamlined synthetic route offers a quantifiable advantage in terms of step-count reduction. Furthermore, the target compound is an intermediate for accessing 5-substituted indazoles that have been explored as kinase inhibitors, as highlighted in patent literature [1].

Medicinal Chemistry Organic Synthesis Pharmacophore

High-Value Application Scenarios for 5-(Chloromethyl)-2-methyl-2H-indazole


Medicinal Chemistry: Synthesis of 5-Aminomethyl-2H-indazole Kinase Inhibitor Fragments

The compound is an ideal electrophile for the rapid generation of 5-aminomethyl-2-methyl-2H-indazole derivatives. Its chloromethyl group reacts cleanly with primary and secondary amines, enabling the one-step installation of diverse amine-containing fragments onto the 5-position of the 2H-indazole core. This is a critical transformation for exploring structure-activity relationships (SAR) in kinase inhibitor programs, as the 5-position is a known vector for modulating potency and selectivity [1].

Chemical Biology: Synthesis of Functional Probes and Linker Attachment

The reactive chloromethyl handle can be exploited to conjugate the 2H-indazole scaffold to biotin, fluorophores, or solid supports. This allows for the creation of affinity probes for target identification or the development of pull-down assays for mechanistic studies. The benzylic nature of the chloride ensures reliable conjugation chemistry under mild conditions, preserving the integrity of sensitive biomolecules [1].

Materials Science: Synthesis of Functionalized Monomers and Ligands

The compound can serve as a monomer precursor or ligand synthon in materials chemistry. Its chloromethyl group can be used to tether the indazole core to polymer backbones or to functionalize surfaces. For example, reaction with thiols can yield sulfide-linked materials, while reaction with alcohols provides ether linkages, allowing for the tuning of material properties such as hydrophobicity and metal-binding capacity [2].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

Indazole derivatives are explored in the development of herbicides and fungicides. 5-(Chloromethyl)-2-methyl-2H-indazole provides a versatile entry point for synthesizing libraries of 5-substituted indazoles for screening against agricultural pests. The ability to easily introduce diverse heterocycles or functional groups at the 5-position accelerates the discovery of new lead compounds in this sector [2].

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